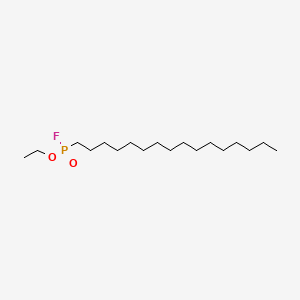

Ethyl HDFP

Description

Contextualization within Organophosphorus Chemistry and Fluorinated Biomolecules

Organophosphorus compounds are a diverse class of molecules containing a carbon-phosphorus bond. researchgate.netfrontiersin.orgfrontiersin.org This stable bond distinguishes them from phosphates and pyrophosphates, where phosphorus is linked to oxygen. frontiersin.orgfrontiersin.orgnih.gov Phosphonates, a subclass of organophosphorus compounds, are characterized by one or more phosphonic acid moieties (R-PO₃H₂). frontiersin.orgfrontiersin.org They are often used as bioisosteres for carboxylates and can mimic the transition state during the hydrolysis of amides and esters, making them effective enzyme inhibitors. frontiersin.orgfrontiersin.org

Fluorinated compounds, those containing carbon-fluorine bonds, are of significant interest in various fields, including pharmaceuticals and materials science, due to the unique properties conferred by the fluorine atom. nih.gov While naturally occurring fluorinated compounds are rare, synthetic methods have been developed to introduce fluorine into organic molecules. nih.govtcichemicals.com The inclusion of fluorine in Ethyl HDFP contributes to its specific chemical and biological interactions. Organophosphorus(V) fluorides, like this compound, are not commonly found in nature and have been historically studied for their biological activity, particularly as enzyme inhibitors. nih.gov

Historical Perspectives on Phosphonate-Based Enzyme Inhibitors

The history of organophosphorus compounds includes early research into their synthesis and properties. Some of the first compounds with a direct carbon-phosphorus bond were methylphosphonic, ethylphosphonic, and isopropylphosphonic acids, obtained in the late 19th century. mdpi.com The toxic properties of organophosphorus compounds were recognized in the 1930s, leading to their development as chemical weapons and later as insecticides. nih.govmdpi.com

Phosphonates have a well-established history as enzyme inhibitors, often acting as stable mimics of phosphate (B84403) esters or carboxylates present in enzyme substrates. frontiersin.orgfrontiersin.orgnih.gov This mimicry allows them to bind potently to enzyme active sites. frontiersin.orgfrontiersin.orgnih.gov Examples of phosphonate (B1237965) compounds that have attracted attention as enzyme inhibitors include those targeting neuraminidase, angiotensin-converting enzyme (ACE), and renin. researchgate.net Bisphosphonates, containing two geminal phosphonate groups, were first synthesized in the late 19th century and are now a significant class of drugs used to treat bone diseases like osteoporosis, primarily by inhibiting farnesyl pyrophosphate synthase. frontiersin.orgfrontiersin.orgwikipedia.org The utility of phosphonates as enzyme inhibitors stems from their ability to effectively mimic transition states in enzymatic reactions. frontiersin.orgfrontiersin.org

Significance of Ethyl Hexadecylfluorophosphonate as a Chemical Probe in Mechanistic Biology

Chemical probes are small molecules with well-characterized mechanisms of action that are used to modulate specific biological targets, such as proteins, with high potency and selectivity. febs.orgnih.govresearchgate.net They are valuable tools for perturbing and elucidating biological processes, particularly when traditional genetic approaches are limited. febs.orgnih.gov High-quality chemical probes are crucial for target validation in drug discovery and for investigating complex biological systems. febs.orgnih.govresearchgate.net

This compound functions as a lipase (B570770) inhibitor. caymanchem.com Research has shown that it inhibits a range of lipases, including fatty acid amide hydrolase (FAAH), fatty acid synthase (FASN), and α/β-hydrolase domain-containing protein 4 (ABHD4), demonstrating greater than 75% inhibition at a concentration of 2 µM in mouse T cell hybridoma lysates. caymanchem.com Furthermore, this compound has been shown to inhibit the depalmitoylation of H-Ras in HEK293 cells. caymanchem.com Protein palmitoylation, the reversible attachment of palmitic acid to cysteine residues, is a crucial lipid modification that regulates protein localization and function. nih.govjneurosci.org Depalmitoylation, the removal of this modification, is catalyzed by depalmitoylating enzymes, which belong to the metabolic serine hydrolase superfamily. nih.govjneurosci.org Hexadecylfluorophosphonate (HDFP), a related compound, is recognized as a broad-spectrum serine hydrolase inhibitor that targets enzymes like PPT1, ABHD10, ABHD17, and APT1/2. jneurosci.orgresearchgate.net Given its structure and inhibitory activity against depalmitoylating enzymes, this compound serves as a chemical probe to investigate the roles of specific lipases and serine hydrolases in cellular processes, such as protein depalmitoylation and lipid metabolism. caymanchem.comnih.govjneurosci.orgresearchgate.net Its use allows researchers to perturb these enzymatic activities and study the resulting effects on protein function and cellular signaling.

Table 1: Properties of Ethyl Hexadecylfluorophosphonate

| Property | Value | Source |

| Formal Name | p-hexadecyl-phosphonofluoridic acid, ethyl ester | caymanchem.com |

| Synonyms | Ethyl Hexadecylfluorophosphonate, Ethyl P-Hexadecylphosphonofluoridate | caymanchem.com |

| CAS Number | 1407160-81-9 | caymanchem.com |

| Molecular Formula | C₁₈H₃₈FO₂P | caymanchem.com |

| Formula Weight | 336.5 | caymanchem.com |

| Purity | ≥98% | caymanchem.com |

| Formulation | Solid | caymanchem.com |

| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol (B145695): 30 mg/ml | caymanchem.com |

| Storage | -20°C | caymanchem.com |

| Stability | ≥ 2 years | caymanchem.com |

Table 2: Enzyme Inhibition by this compound

| Enzyme Targeted | Inhibition Level (>75%) | Concentration | Biological System | Source |

| Fatty acid amide hydrolase (FAAH) | Yes | 2 µM | Mouse T cell hybridoma lysates | caymanchem.com |

| Fatty acid synthase (FASN) | Yes | 2 µM | Mouse T cell hybridoma lysates | caymanchem.com |

| α/β-hydrolase domain-containing protein 4 (ABHD4) | Yes | 2 µM | Mouse T cell hybridoma lysates | caymanchem.com |

| H-Ras depalmitoylation | Yes | Not specified | HEK293 cells | caymanchem.com |

Properties

Molecular Formula |

C18H38FO2P |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

1-[ethoxy(fluoro)phosphoryl]hexadecane |

InChI |

InChI=1S/C18H38FO2P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21-4-2/h3-18H2,1-2H3 |

InChI Key |

BBACYOMDPVSVIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCP(=O)(OCC)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl Hexadecylfluorophosphonate

Established Synthetic Pathways for Ethyl Hexadecylfluorophosphonate Elaboration

Established routes for synthesizing alkylphosphonates and related compounds often involve the preparation of a phosphonic acid or a reactive phosphonic derivative as a key intermediate.

A primary precursor for synthesizing alkylphosphonofluoridates is often the corresponding alkylphosphonic acid or its activated form, such as an alkylphosphonic dichloride. Hexadecylphosphonic acid (PubChem CID: 13783525) is a relevant long-chain alkylphosphonic acid in this context. nih.govfishersci.casigmaaldrich.comsigmaaldrich.comchem960.com

Methods for synthesizing long-chain n-alkylphosphonic acids include the phosphonylation of alkyl bromides using red phosphorus and a superbase under micellar/phase transfer catalysis conditions. hzoceanchemical.com Another approach involves the free-radical addition of phosphorous acid to olefins, followed by hydrolysis. This method is considered industrially relevant for preparing alkylphosphonic acids. google.com For instance, reacting a C₁₆ olefin (hexadecene) with phosphorous acid and subsequently hydrolyzing the product could yield hexadecylphosphonic acid.

Halogenation reactions are crucial for introducing the fluorine atom into the phosphonofluoridate structure. While the direct fluorination of alkylphosphonic acids to form alkylphosphonofluoridates is a specific transformation, related halogenation reactions in phosphorus chemistry provide insight. For example, methylphosphonyl difluoride can be prepared by reacting methylphosphonyl dichloride with hydrogen fluoride (B91410) (HF) or sodium fluoride (NaF). wikipedia.org This suggests that a hexadecylphosphonic dichloride intermediate could potentially be converted to a hexadecylphosphonic difluoride or a related fluorinated species through reaction with a suitable fluoride source.

The formation of the phosphonofluoridate moiety and the introduction of the ethyl ester group are key steps. General phosphorylation and esterification protocols in organophosphorus chemistry are applicable here.

Phosphorylation of alcohols, such as 1-hexadecanol (B1195841) (cetyl alcohol, PubChem CID: 2682), is a common strategy in the synthesis of phosphorus-containing lipids and derivatives. fishersci.cabmrb.iofishersci.iethegoodscentscompany.comwikipedia.orgresearchgate.netcalstate.edunih.govdiva-portal.org For example, phosphorylation of hexadecanol (B772) with pyrophosphoric acid has been used to prepare hexadecyl phosphate (B84403). researchgate.net

Esterification of phosphonic acids can yield mono- or diesters depending on the reaction conditions and reagents used. nih.govorganic-chemistry.org Selective monoesterification is possible. nih.gov Methods for esterification of phosphonic acids include using chlorinated silica (B1680970) gel, dicyclohexylcarbodiimide-mediated esterification, or O-alkylation. nih.gov Alkyl hydrogen phosphonates (monoesters) can also be obtained from diesters through partial hydrolysis or transesterification. nih.gov Direct esterification of phosphonic acids with alcohols can be achieved using various reagents and conditions. organic-chemistry.org

Combining these steps, a potential synthetic route to Ethyl Hexadecylfluorophosphonate could involve:

Synthesis of Hexadecylphosphonic acid.

Conversion of Hexadecylphosphonic acid to Hexadecylphosphonic dichloride.

Reaction of Hexadecylphosphonic dichloride with a fluoride source to form Hexadecylphosphonic difluoride or a related intermediate.

Reaction with ethanol (B145695) to form the ethyl ester and introduce the phosphonofluoridate functionality.

Alternatively, the ethyl group could be introduced earlier or later in the synthesis, for example, by esterifying hexadecylphosphonic acid first and then introducing the fluorine atom, or by reacting hexadecylphosphonic dichloride with ethanol first and then with a fluorinating agent.

While the precise sequence and specific reagents for the synthesis of Ethyl Hexadecylfluorophosphonate are not detailed in the provided search results, the compound has been synthesized and used in research, indicating established laboratory procedures exist umich.edunih.govresearchgate.netresearchgate.net, although the specific published procedures referenced (Martin et al., 2011, 2012) were not fully retrievable as detailed synthetic methods in this search.

Detailed information specifically on the optimization of reaction conditions for enhancing the yield and purity of Ethyl Hexadecylfluorophosphonate was not found within the scope of the conducted search. Optimization studies for organophosphorus compound synthesis generally involve varying parameters such as temperature, reaction time, solvent, reagent stoichiometry, and catalyst (if any) to maximize the desired product formation and minimize by-products.

Phosphorylation and Esterification Protocols for the Phosphonofluoridate Moiety

Advanced Synthetic Strategies and Novel Analog Generation

Information on advanced synthetic strategies, such as stereoselective synthesis or palladium-catalyzed cross-coupling, specifically applied to the synthesis of Ethyl Hexadecylfluorophosphonate or its direct derivatives, was not identified in the search results.

No information regarding the stereoselective synthesis of Ethyl Hexadecylfluorophosphonate derivatives was found.

No information regarding palladium-catalyzed cross-coupling or other advanced functionalization approaches specifically applied to Ethyl Hexadecylfluorophosphonate was found.

Mechanistic Investigations of Ethyl Hexadecylfluorophosphonate As a Serine Hydrolase Inhibitor

Enzymatic Inhibition Kinetics and Catalytic Site Interactions

The inhibition of serine hydrolases by organophosphates like Ethyl HDFP typically follows an irreversible mechanism. These inhibitors react covalently with the catalytic serine residue within the enzyme's active site, leading to the formation of a stable adduct that renders the enzyme catalytically inactive. rsc.orgthermofisher.com

Determination of Inhibition Constants (e.g., Kᵢ, IC₅₀) for Target Enzymes

The potency of this compound as an inhibitor against specific serine hydrolases is characterized by determining inhibition constants such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). These values are typically determined through enzymatic assays where the enzyme activity is measured in the presence of varying concentrations of the inhibitor. Competitive activity-based protein profiling (ABPP) using fluorophosphonate probes is a common method to assess inhibitor potency and specificity in complex biological samples. thermofisher.comthermofisher.comnih.gov By pre-incubating enzyme samples with varying concentrations of this compound before labeling with a general serine hydrolase probe, the degree to which this compound prevents probe labeling indicates its inhibitory strength against specific enzymes. thermofisher.comthermofisher.com

Research has shown that this compound inhibits a range of serine hydrolases with varying potencies. For instance, studies in mouse T cell hybridoma lysates demonstrated that this compound at a concentration of 2 µM inhibited the activity of 12 lipases, including Fatty Acid Amide Hydrolase (FAAH) and Fatty Acid Synthase (FASN), by greater than 75%. caymanchem.com While specific IC₅₀ or Kᵢ values for a broad panel of enzymes are not consistently available in the provided literature, the observed inhibition at defined concentrations highlights its activity against multiple targets.

Analysis of Irreversible Covalent Adduct Formation Mechanisms

The irreversible inhibition mechanism of this compound involves the formation of a covalent bond with the catalytic serine residue (Ser) of the target enzyme. Serine hydrolases utilize a catalytic triad, typically composed of a serine, a histidine (His), and an aspartate or glutamate (B1630785) (Asp/Glu), to catalyze the hydrolysis of their substrates. wikipedia.orgbiorxiv.org The catalytic serine's hydroxyl group acts as a nucleophile, attacking the substrate's scissile bond.

In the case of organophosphate inhibitors like this compound, the catalytic serine performs a nucleophilic attack on the phosphorus atom of the inhibitor. This leads to the displacement of the leaving group (fluoride in this case) and the formation of a stable phosphonyl-enzyme adduct. This covalent modification effectively blocks the active site, preventing substrate binding and catalysis. rsc.orgthermofisher.com

Studies on other phosphonate (B1237965) inhibitors have detailed similar covalent modification mechanisms. For example, investigations into fluorinated aminophosphonates demonstrated that inhibition of serine esterases involved the scission of the P-C bond and phosphorylation of the active site serine, followed by "aging" through dealkylation of the phosphoryl adduct. nih.gov While the specific details of adduct aging for this compound would require dedicated study, the initial covalent phosphorylation of the catalytic serine is the primary mechanism of irreversible inhibition. The stability of the phosphonyl-enzyme conjugate is a key factor in the persistent inhibition observed with organophosphate compounds.

Substrate Mimicry and Molecular Recognition by Enzyme Active Sites

This compound's ability to inhibit specific serine hydrolases is influenced by its structural features, which allow it to access and interact with the enzyme's active site. The long hexadecyl chain contributes hydrophobicity, mimicking the acyl chains of lipid substrates preferred by many of its target enzymes. inrae.frumich.edu

High-Resolution Structural Biology Studies of Ethyl Hexadecylfluorophosphonate-Enzyme Complexes (e.g., X-ray Crystallography, Cryo-EM)

High-resolution structural techniques such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are invaluable for understanding the precise interactions between enzymes and inhibitors at the atomic level. These methods can reveal how an inhibitor binds within the active site, the specific residues involved in recognition, and the conformational changes that may occur upon binding and covalent modification. cancer.govnanoimagingservices.com

While the provided search results discuss the application of X-ray crystallography and Cryo-EM in structural biology, including studies of other serine hydrolase-inhibitor complexes biorxiv.orgnih.govnih.gov, specific high-resolution structural data for Ethyl Hexadecylfluorophosphonate bound to a target serine hydrolase is not available in the provided snippets. Such studies would typically involve co-crystallizing the enzyme with the inhibitor or incubating the enzyme with the inhibitor before sample preparation for Cryo-EM, followed by data collection and structural determination. These structures would visually demonstrate the covalent attachment of the phosphonyl group to the catalytic serine and the positioning of the hexadecyl chain within the enzyme's substrate-binding pocket.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking simulations and ligand-protein interaction profiling are computational techniques used to predict the binding pose and affinity of a ligand (like this compound) within the active site of a protein. These methods complement experimental structural biology by providing theoretical models of the enzyme-inhibitor complex. acs.org

Molecular docking of this compound to target serine hydrolases would involve computationally placing the inhibitor molecule into the enzyme's active site and exploring various orientations and conformations to find the most energetically favorable binding pose. This can help predict how the hexadecyl chain fits into the hydrophobic channel and how the phosphonate group aligns for nucleophilic attack by the catalytic serine. Ligand-protein interaction profiling analyzes the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the inhibitor and the surrounding amino acid residues in the active site.

Studies on other serine hydrolase inhibitors have utilized molecular docking to understand binding interactions, such as identifying interactions within the oxyanion hole and hydrogen bonding networks. biorxiv.orgacs.org Applying these techniques to this compound could provide theoretical insights into the molecular basis for its specificity and potency against different serine hydrolases, even in the absence of experimentally determined complex structures.

Specificity Mapping Across the Serine Hydrolase Superfamily

The serine hydrolase superfamily is a large and diverse group of enzymes involved in a wide range of physiological processes. nih.govwikipedia.org this compound is characterized as a non-selective inhibitor within this superfamily, but its activity is biased towards a subset of these enzymes, particularly those that process lipid-like substrates. inrae.frumich.edu This suggests that while it may inhibit multiple serine hydrolases, it does not inhibit all members equally.

Activity-based protein profiling (ABPP) is a powerful tool for mapping the activity and inhibitor sensitivity of enzymes within complex proteomes. thermofisher.comthermofisher.comnih.gov Using fluorophosphonate-based probes in ABPP experiments allows for the labeling of active serine hydrolases. By pre-treating proteome samples with this compound at a specific concentration before probe labeling, researchers can identify which serine hydrolases are inhibited by this compound based on reduced or absent probe labeling. thermofisher.comthermofisher.com

Studies using this approach have identified approximately 20 serine hydrolases targeted by HDFP, including members of the ABHD (alpha/beta-hydrolase domain-containing) family, lipases, and esterases. inrae.frumich.edu Specific enzymes reported to be inhibited by this compound include APT1, APT2, ABHD10, DPP8, LIPE, ABHD6, ABHD16A, FASN, AADAC, ABHD17A, ABHD17B, ABHD17C, LYPLA2, LYPLA1, PAFAH2, PGAP1, and PPT1. inrae.fr It has also been noted that this compound does not inhibit certain serine hydrolases, such as LYPLAL1. inrae.fr The differential inhibition profile across the superfamily indicates that the structural features of the enzyme active site, particularly the nature and shape of the substrate-binding pocket, play a crucial role in determining sensitivity to this compound. Enzymes with hydrophobic active sites capable of accommodating the hexadecyl chain are more likely to be inhibited. umich.edujneurosci.org This highlights that while this compound is not strictly selective for a single enzyme, its activity is far from random across the entire serine hydrolase superfamily.

Differential Inhibition of Fatty Acid Amide Hydrolase (FAAH) Isoforms

Fatty acid amide hydrolase (FAAH) is a prominent serine hydrolase primarily responsible for the hydrolysis and inactivation of fatty acid amides, such as the endocannabinoid anandamide (B1667382) (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA). fishersci.deuniprot.orgnih.gov Inhibition of FAAH leads to elevated endogenous levels of these signaling lipids. fishersci.deuniprot.orgnih.gov this compound has been demonstrated to inhibit FAAH activity. biorxiv.orgneobioscience.com As a covalent serine hydrolase inhibitor, this compound is expected to react with the catalytic serine nucleophile of FAAH, similar to the mechanism observed with other covalent FAAH inhibitors. uniprot.orghamptonresearch.cnfishersci.de While the concept of FAAH isoforms exists, research specifically detailing the differential inhibition of distinct FAAH isoforms by this compound was not prominently featured in the reviewed literature; studies primarily address the inhibition of FAAH generally.

Mechanistic Interrogation of Fatty Acid Synthase (FASN) Inhibition

Fatty acid synthase (FASN) is a large, multifunctional enzyme complex critical for the de novo biosynthesis of long-chain saturated fatty acids from acetyl-CoA and malonyl-CoA. uniprot.orgsigmaaldrich.comnih.gov FASN includes a thioesterase domain containing a catalytic serine residue, making it susceptible to inhibition by serine hydrolase inhibitors. uniprot.orgnih.gov this compound has been identified as an inhibitor of FASN. biorxiv.orgneobioscience.com Inhibition of FASN activity has been linked to reduced cell proliferation and the induction of apoptosis, particularly in cancer cells that exhibit elevated FASN expression. sigmaaldrich.comnih.gov The mechanistic basis of this compound's action on FASN involves covalent modification of the active-site serine, thereby blocking the enzyme's catalytic function in fatty acid synthesis.

Characterization of Interactions with α/β-Hydrolase Domain-Containing Proteins (ABHDs), including ABHD4

The α/β-hydrolase domain-containing (ABHD) proteins constitute a diverse family of serine hydrolases involved in a wide array of lipid-related processes, including metabolism, signaling, and protein lipidation. cnr.itumich.edu this compound has been shown to interact with and inhibit multiple members of the ABHD family. Notably, ABHD4 is inhibited by this compound. biorxiv.orgneobioscience.com ABHD4 functions as a lysophospholipase/phospholipase B involved in the biosynthesis of N-acyl ethanolamines. umich.edu

Beyond ABHD4, this compound targets a subset of ABHDs, including ABHD10, ABHD16A, ABHD17A, ABHD17B, and ABHD17C. clinisciences.com The ABHD17 subfamily members (ABHD17A, B, and C) have been characterized as protein depalmitoylases that regulate the turnover of palmitate on proteins such as N-Ras and PSD-95. up.ptinrae.frnih.gov Inhibition of these depalmitoylases by compounds like HDFP (closely related to this compound) can impact the dynamic palmitoylation status of their substrates. up.ptinrae.frnih.gov The interaction mechanism involves the covalent binding of this compound to the catalytic serine within the α/β-hydrolase fold of these enzymes, disrupting their hydrolytic activity. uniprot.orghamptonresearch.cncnr.itup.ptnih.gov

Comparative Analysis of Broad-Spectrum Versus Selective Serine Hydrolase Inhibition

This compound is characterized as a non-selective inhibitor within the context of lipid-like serine hydrolases. clinisciences.combiorxiv.org Its inhibitory profile encompasses approximately 20 serine hydrolases that share a preference for lipid-like substrates. clinisciences.combiorxiv.org This broad reactivity contrasts with the selectivity achieved by some other serine hydrolase inhibitors designed to target specific enzymes or subfamilies, such as certain carbamates or aza-beta lactams developed for individual ABHDs or other hydrolases. cnr.ituniprot.org

Activity-based protein profiling (ABPP) studies using probes like fluorophosphonate-rhodamine (FP-Rh) have revealed that this compound (and HDFP) inhibits a distinct subset of serine hydrolases, particularly those reactive with acyl-linked fluorophosphonates that mimic lipid modifications. guidetoimmunopharmacology.org At a concentration of 2 µM in mouse T cell hybridoma lysates, this compound has been shown to inhibit the activity of 12 lipases, including FAAH, FASN, and ABHD4, by greater than 75%. biorxiv.orgneobioscience.com This demonstrates its capacity for broad inhibition across multiple functionally diverse serine hydrolases involved in lipid metabolism and signaling.

Data Table: Select Serine Hydrolases Inhibited by this compound

Based on research findings, this compound inhibits a range of serine hydrolases, particularly those with lipid-like substrates. The table below lists some of the key enzymes reported to be inhibited by this compound or the closely related compound HDFP.

| Enzyme Name | Abbreviation | UniProt ID | PubChem Protein Target CID | Inhibition by this compound/HDFP (Note) |

| Fatty Acid Amide Hydrolase | FAAH | P49217 | - | Inhibited (>75% at 2 µM in mouse T cell hybridoma lysates) biorxiv.orgneobioscience.com |

| Fatty Acid Synthase | FASN | P49327 | 15 | Inhibited (>75% at 2 µM in mouse T cell hybridoma lysates) biorxiv.orgneobioscience.com |

| Alpha/beta hydrolase domain-containing protein 4 | ABHD4 | Q96FV5 | - | Inhibited (>75% at 2 µM in mouse T cell hybridoma lysates) biorxiv.orgneobioscience.com |

| Alpha/beta hydrolase domain-containing protein 10 | ABHD10 | Q9NUJ1 | - | Targeted/Inhibited clinisciences.com |

| Alpha/beta hydrolase domain-containing protein 16A | ABHD16A | O95870 | - | Targeted/Inhibited clinisciences.com |

| Alpha/beta hydrolase domain-containing protein 17A | ABHD17A | Q96GS6 | - | Targeted/Inhibited clinisciences.com |

| Alpha/beta hydrolase domain-containing protein 17B | ABHD17B | Q5VST6 | - | Targeted/Inhibited clinisciences.com |

| Alpha/beta hydrolase domain-containing protein 17C | ABHD17C | Q6PCB6 | - | Targeted/Inhibited clinisciences.com |

| Acyl-protein thioesterase 1 | APT1 | O75608 | - | Targeted/Inhibited clinisciences.combiorxiv.org |

| Acyl-protein thioesterase 2 | APT2 | O95211 | - | Targeted/Inhibited clinisciences.combiorxiv.org |

| Palmitoyl-protein thioesterase 1 | PPT1 | P50897 | - | Targeted/Inhibited clinisciences.comup.ptnih.govnih.gov |

| Hormone-sensitive lipase (B570770) | LIPE | P49953 | - | Targeted/Inhibited clinisciences.com |

| Arylacetamide deacetylase | AADAC | P22760 | - | Targeted/Inhibited clinisciences.com |

| Lysophospholipase I | LYPLA1 | O75608 | - | Targeted/Inhibited (Same as APT1) clinisciences.com |

| Lysophospholipase II | LYPLA2 | Q9Y5M5 | - | Targeted/Inhibited clinisciences.com |

| Platelet-activating factor acetylhydrolase 2, cytosolic | PAFAH2 | O60756 | - | Targeted/Inhibited clinisciences.com |

| Post-GPI attachment to proteins 1 | PGAP1 | Q8N2G7 | - | Targeted/Inhibited clinisciences.com |

Note: Inhibition data, particularly the ">75% at 2 µM" threshold, is specifically reported for this compound in mouse T cell hybridoma lysates unless otherwise indicated. biorxiv.orgneobioscience.com Targeting or inhibition by HDFP is also noted where this compound data is less specific, given their close relationship and similar reported activities. clinisciences.com

Advanced Spectroscopic and Computational Analyses of Ethyl Hexadecylfluorophosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a powerful technique for determining the structure and conformation of organic molecules. By analyzing the magnetic properties of atomic nuclei within the molecule, researchers can deduce connectivity, functional groups, and spatial arrangement.

Multi-Dimensional ¹H and ¹³C NMR Spectroscopic Characterization

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule, including their chemical environment and coupling interactions with neighboring protons. hmdb.cahmdb.cachemicalbook.comspectrabase.comdocbrown.info ¹³C NMR spectroscopy provides similar information for the carbon atoms. hmdb.cahmdb.caorgchemboulder.comresearchgate.net The chemical shifts (δ) in ppm and splitting patterns (multiplicity) observed in ¹H and ¹³C NMR spectra are characteristic of specific structural fragments within Ethyl Hexadecylfluorophosphonate, such as the ethyl group (CH₂CH₃) and the long hexadecyl chain (-(CH₂)₁₅CH₃), as well as the environment around the phosphorus atom. Analysis of coupling constants (J values) provides further details about the connectivity and relative orientation of atoms.

While specific ¹H and ¹³C NMR data for Ethyl Hexadecylfluorophosphonate were not extensively found in the search results, general principles of NMR apply. For instance, the methylene (B1212753) protons of the ethyl group (OCH₂CH₃) would typically appear as a quartet, and the methyl protons (OCH₂CH₃) as a triplet due to spin-spin coupling. chemicalbook.comdocbrown.inforsc.orgrsc.org The carbon signals for these groups would also appear in characteristic regions of the ¹³C NMR spectrum. hmdb.cahmdb.caresearchgate.netrsc.org The long hexadecyl chain would exhibit signals corresponding to the terminal methyl group and the various methylene groups along the chain, likely appearing as complex multiplets or clustered peaks depending on the solvent and field strength.

Application of Heteronuclear NMR (e.g., ³¹P, ¹⁹F) in Structural Elucidation

Heteronuclear NMR, particularly ³¹P and ¹⁹F NMR, is essential for characterizing phosphorus- and fluorine-containing compounds like Ethyl Hexadecylfluorophosphonate. ³¹P NMR is highly sensitive to the chemical environment of the phosphorus atom and provides direct information about its oxidation state and bonding. rsc.orghuji.ac.ilspectrabase.comspectrabase.com The chemical shift range for ³¹P NMR is quite broad, allowing for differentiation of various phosphorus-containing functional groups. huji.ac.il Coupling between the phosphorus nucleus and neighboring protons (¹H) or fluorine atoms (¹⁹F) can further aid in structural confirmation. huji.ac.il

¹⁹F NMR is particularly useful due to the high natural abundance and sensitivity of the ¹⁹F nucleus. azom.comalfa-chemistry.comhuji.ac.il ¹⁹F NMR spectra exhibit a wide chemical shift range, which is highly sensitive to the electronic environment of the fluorine atom. azom.comalfa-chemistry.comucsb.edu This allows for clear identification of fluorine atoms and provides insights into their bonding and surrounding functional groups. azom.com The presence of a fluorine atom directly bonded to the phosphorus in Ethyl Hexadecylfluoride would result in a characteristic signal in the ¹⁹F NMR spectrum, likely exhibiting coupling to the ³¹P nucleus. Similarly, the ³¹P NMR spectrum would show coupling to the ¹⁹F nucleus. Analysis of the ³¹P-¹⁹F coupling constant is crucial for confirming the P-F bond.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the functional groups present in a molecule and its molecular vibrations. shd-pub.org.rsnih.govedinst.comresearchgate.netchemicalbook.com FT-IR spectroscopy measures the absorption of infrared light by the molecule, corresponding to specific bond vibrations. rsc.orgshd-pub.org.rs Raman spectroscopy, on the other hand, measures the inelastic scattering of light, providing information about different vibrational modes. nih.govedinst.comresearchgate.netchemicalbook.comspectroscopyonline.com

For Ethyl Hexadecylfluorophosphonate, FT-IR and Raman spectra would show characteristic absorption or scattering bands corresponding to the stretching and bending vibrations of its functional groups, including C-H bonds in the alkyl chains and ethyl group, C-O bonds in the ethyl ester, the P=O phosphoryl group, and the P-F bond. rsc.orgshd-pub.org.rsnih.govedinst.comresearchgate.netchemicalbook.comspectroscopyonline.com The specific frequencies and intensities of these bands serve as a fingerprint for the molecule and can be used for its identification and verification. Analysis of changes in vibrational spectra under different conditions (e.g., temperature, solvent) can also provide insights into molecular dynamics and conformational changes.

Mass Spectrometry (MS) Techniques for Compound Verification and Proteomic Applications

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. rsc.orgrsc.orgnih.govrsc.org It is widely used for compound verification and can also be applied in proteomic studies, particularly for identifying and characterizing proteins that interact with a small molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and thermolabile compounds. nih.govrsc.orgucdavis.edunih.govuni-goettingen.de In ESI-MS, the sample solution is sprayed through a charged needle, creating charged droplets that evaporate, leaving behind gas-phase ions. nih.govucdavis.edu These ions are then separated and detected based on their m/z ratio.

For Ethyl Hexadecylfluorophosphonate, ESI-MS would typically yield a protonated molecule ([M+H]⁺) or other adduct ions, from which the molecular weight can be determined. rsc.orgrsc.orgnih.govucdavis.edu High-resolution ESI-MS can provide accurate mass measurements, allowing for the determination of the elemental composition of the compound. rsc.orgnih.gov ESI-MS can also be coupled with tandem MS (MS/MS) techniques to induce fragmentation of the parent ion, generating fragment ions that provide structural information. nih.govrsc.org This fragmentation pattern can be used to confirm the connectivity of atoms within the molecule. In the context of its lipase (B570770) inhibition activity caymanchem.com, ESI-MS could potentially be used in proteomic applications to identify the specific lipase enzymes that Ethyl Hexadecylfluorophosphonate interacts with, by analyzing protein samples treated with the compound.

Activity-Based Protein Profiling (ABPP) Utilizing Mass Spectrometry

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique used to profile enzyme activities within complex biological systems. It employs chemical probes that covalently label the active site of specific enzymes or enzyme classes based on their activity state. The subsequent analysis, often utilizing mass spectrometry, allows for the identification, quantification, and functional interrogation of these labeled enzymes. researchgate.netchemrxiv.orgmdpi.comfrontiersin.orgnih.govnih.gov

Ethyl Hexadecylfluorophosphonate, or its closely related form Hexadecylfluorophosphonate (HDFP), functions as an activity-based probe, particularly targeting serine hydrolases with a preference for lipid-like substrates. arxiv.orgnih.gov These enzymes are involved in various metabolic processes, including lipid signaling and metabolism. nih.gov

The application of HDFP as an ABPP probe involves incubating it with a proteome sample, where it covalently modifies the active serine residue of target hydrolases. nih.gov Following this labeling step, mass spectrometry-based techniques are employed for the analysis of the labeled proteins. This can involve enriching the labeled proteins or peptides using a reporter tag incorporated into the probe (although the provided information on Ethyl HDFP primarily describes it as an inhibitor/probe without explicit mention of a common reporter tag like biotin (B1667282) or a fluorophore in all contexts, its use in ABPP implies a method for detection or enrichment). researchgate.netmdpi.com

Studies utilizing Hexadecylfluorophosphonate in ABPP, coupled with mass spectrometry-based platforms such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), have been employed to profile the reactivity and selectivity of this probe against various serine hydrolases in complex biological matrices, such as cell or tissue lysates. stanford.edu This approach allows for the identification of specific enzymes targeted by the probe and can provide insights into their relative activity levels under different conditions. For instance, HDFP has been used to investigate enzymes involved in protein depalmitoylation. nih.gov

While specific detailed mass spectrometric data or comprehensive lists of identified proteins solely from Ethyl Hexadecylfluorophosphonate-based ABPP were not extensively retrieved in the search results, the methodology involves the typical workflows of activity-based proteomics coupled with the high-resolution and sensitivity of modern mass spectrometers for protein and peptide identification and quantification. researchgate.netchemrxiv.orgmdpi.com This allows researchers to determine which serine hydrolases are active and accessible to the probe in a given biological sample.

Quantum Chemical Calculations and Molecular Dynamics Simulations

Quantum chemical calculations and molecular dynamics simulations are computational techniques used to study the electronic structure, reactivity, conformational preferences, and interactions of molecules. While these methods are widely applied in chemical and biological research, specific detailed studies applying these techniques comprehensively to Ethyl Hexadecylfluorophosphonate were not identified in the performed literature searches.

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Parameters

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed phases. rsc.orgmdpi.com It is often employed to calculate properties such as molecular geometries, energies, vibrational frequencies, and electronic distributions. conicet.gov.arrsc.orgucl.ac.ukresearchgate.netresearchgate.net DFT can also be used to study reaction mechanisms and predict spectroscopic parameters like NMR chemical shifts or vibrational spectra. rsc.orgucl.ac.ukresearchgate.netchemrxiv.orgstackexchange.comru.nl

Based on the available information, specific detailed DFT studies focusing on the electronic structure, reactivity, or spectroscopic parameters of Ethyl Hexadecylfluorophosphonate were not identified. While DFT has been applied to other ethyl-containing compounds and organophosphorus compounds to understand their electronic properties and reactivity arxiv.orgrsc.orgucl.ac.ukresearchgate.netchemrxiv.orgstackexchange.comdovepress.com, comprehensive computational data specifically for Ethyl Hexadecylfluorophosphonate using DFT was not found in the conducted searches.

Ab Initio and Semi-Empirical Methods for Conformational Analysis and Energetics

Ab initio methods are a class of quantum chemical calculations that are based directly on the fundamental principles of quantum mechanics, without the inclusion of empirical parameters. nih.govstackexchange.comwayne.eduresearchgate.net These methods aim to solve the electronic Schrödinger equation and can provide highly accurate information about molecular properties and energetics. mdpi.comchemrxiv.orgresearchgate.netopen.ac.ukresearchgate.netgaussian.comuni-muenchen.de

Semi-empirical methods, in contrast, simplify the calculations by incorporating empirical parameters, typically derived from experimental data, to approximate certain integrals or terms in the theoretical framework. ru.nlwayne.eduruc.dkwikipedia.orgasianpubs.orglammps.orgreadthedocs.io These methods are generally less computationally demanding than ab initio methods, making them suitable for larger molecular systems, although their accuracy is dependent on the quality of the parameterization and the similarity of the studied molecule to the molecules used in the parameterization set. wayne.eduasianpubs.orglammps.orgreadthedocs.io Both ab initio and semi-empirical methods can be applied to conformational analysis, which involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. ucl.ac.uknih.govnih.govresearchgate.net

Specific detailed studies utilizing ab initio or semi-empirical methods for the conformational analysis and energetics of Ethyl Hexadecylfluorophosphonate were not identified in the performed literature searches. While these methods have been applied to the conformational analysis of other molecules ucl.ac.uknih.govnih.govresearchgate.net, their application specifically to Ethyl Hexadecylfluorophosphonate was not found in the search results.

Molecular Dynamics Simulations to Model Ethyl Hexadecylfluorophosphonate-Protein Interactions and Conformational Landscapes

Molecular Dynamics (MD) simulation is a computational technique that simulates the physical movements of atoms and molecules over time. mdpi.comfrontiersin.orgrsc.orgconicet.gov.arnih.govresearchgate.net By applying classical mechanics to model the interactions between particles, MD simulations can provide insights into the dynamic behavior of molecular systems, including conformational changes, protein-ligand binding, and protein-protein interactions. frontiersin.orgrsc.orgresearchgate.netlammps.org

Given that Ethyl Hexadecylfluorophosphonate functions as an activity-based probe that interacts with proteins, particularly serine hydrolases, molecular dynamics simulations could potentially be used to model its interactions with target enzymes, investigate the binding process, and explore the conformational changes that may occur upon binding. frontiersin.orgresearchgate.netlammps.org MD simulations can also be used to study the conformational landscape of a molecule in different environments. rsc.orgresearchgate.net

Applications of Ethyl Hexadecylfluorophosphonate in Chemical Biology Research Methodologies

Utilization in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that employs chemical probes to monitor enzyme function directly within complex biological systems nih.govnih.gov. Ethyl HDFP, or its close analog hexadecylfluorophosphonate (HDFP), has been utilized in ABPP studies, particularly those focusing on serine hydrolases, a diverse superfamily of enzymes that includes lipases and thioesterases involved in protein depalmitoylation nih.govnih.govsci-hub.sejneurosci.org. ABPP allows researchers to inventory enzyme activities en masse and can provide semi-quantitative information on relative activity levels across different samples nih.govnih.gov.

Design and Synthesis of Activity-Based Probes Derived from Ethyl Hexadecylfluorophosphonate

Activity-based probes typically consist of a reactive group that targets the active site of an enzyme and a reporter tag for visualization, enrichment, and identification of labeled enzymes nih.govbiorxiv.org. Fluorophosphonates, including HDFP, serve as prototypical reactive groups for designing activity-based probes that target serine hydrolases nih.gov. The synthesis of hexadecylfluorophosphonate (HDFP) has been described in published procedures researchgate.netnih.gov. These probes are designed to covalently bind to the active form of the target enzyme, providing a snapshot of enzymatic activity within a biological sample uantwerpen.beresearchgate.net. The incorporation of reporter tags, such as fluorescent labels or affinity tags like biotin (B1667282), allows for the detection and isolation of the labeled enzymes using techniques like SDS-PAGE, fluorescence microscopy, or mass spectrometry uantwerpen.beresearchgate.netfrontiersin.org.

Elucidation of Enzyme Activity and Abundance in Complex Biological Systems (e.g., Cell Lysates, Tissue Homogenates)

This compound and related fluorophosphonate probes are valuable for profiling enzyme activity in complex biological matrices such as cell lysates and tissue homogenates caymanchem.comumich.edu. By inhibiting a subset of serine hydrolases, HDFP can reveal the contribution of these enzymes to specific biological processes nih.govjneurosci.orgjneurosci.org. Studies using HDFP in mouse T cell hybridoma lysates, for instance, demonstrated its ability to inhibit multiple lipases caymanchem.com. ABPP-based methods, often coupled with mass spectrometry, can identify and quantify the activity of numerous enzymes simultaneously in these complex samples nih.gov.

Global Profiling of Protein Palmitoylation Dynamics and Turnover Mechanisms

Protein S-palmitoylation, the reversible attachment of fatty acids to cysteine residues, is a dynamic post-translational modification crucial for protein localization and function nih.govumich.edunih.govliverpool.ac.uk. Studying the dynamics of this modification requires tools to capture the balance between palmitoylation and depalmitoylation. Treatment with inhibitors like hexadecylfluorophosphonate (HDFP) can stabilize the S-palmitoylated state of proteins by inhibiting depalmitoylating enzymes nih.govumich.eduumich.edu. This stabilization allows for the identification of dynamically palmitoylated proteins and provides insights into the enzymatic activities responsible for their turnover nih.govumich.eduresearchgate.net. Combining HDFP treatment with techniques like metabolic labeling using clickable fatty acid analogs and click chemistry enables the global profiling of protein palmitoylation dynamics sci-hub.seumich.edunih.gov.

Table 1: Effect of HDFP on Protein Palmitoylation

| Treatment | Effect on S-palmitoylation | Notes | Source |

| Hexadecylfluorophosphonate (HDFP) | Stabilizes S-palmitoylated proteins | Confirms enzymatic contribution to dynamics | nih.gov |

| HDFP (2 µM in mouse T cell hybridoma lysates) | Inhibits 12 lipases by >75% | Demonstrates broad inhibitory effect on lipases | caymanchem.com |

| HDFP treatment | Enhances levels of incorporated probe | Does not significantly affect steady-state S-palmitoylation levels | umich.edu |

Elucidation of Enzyme Function and Lipid Metabolism Pathways

This compound and related compounds are instrumental in dissecting the roles of specific enzymes within lipid metabolism pathways, particularly those involved in protein depalmitoylation.

Investigation of Acyl-Protein Thioesterase (APT) and Palmitoyl (B13399708) Acyltransferase (PAT) Dynamics

Acyl-protein thioesterases (APTs) and palmitoyl acyltransferases (PATs, also known as zDHHC enzymes) are the key enzymes regulating the cycles of protein palmitoylation and depalmitoylation nih.govnih.govelifesciences.org. While PATs catalyze the addition of palmitate, APTs and other serine hydrolases remove it nih.govjneurosci.org. Hexadecylfluorophosphonate (HDFP) is a broad-spectrum serine hydrolase inhibitor that targets depalmitoylases, including APT1 and APT2 jneurosci.orgresearchgate.netnih.govresearchgate.net. Studies using HDFP and more selective APT inhibitors have helped to reveal the distinct roles of different APT enzymes and the ABHD17 family of hydrolases in depalmitoylation processes nih.govjneurosci.orgjneurosci.orgumich.edunih.gov.

Table 2: Enzymes Targeted by HDFP and Related Inhibitors

| Inhibitor | Targeted Enzymes | Notes | Source |

| Hexadecylfluorophosphonate (HDFP) | Broad-spectrum serine hydrolases, including APT1 and APT2 | Used to identify HDFP-sensitive lipases/depalmitoylases | nih.govjneurosci.orgresearchgate.netnih.govresearchgate.net |

| Palmostatin B | Primarily selective for APT1 and APT2 at low micromolar concentrations | Also inhibits other lipid processing serine hydrolases | nih.govnih.govresearchgate.netnih.gov |

| ML348 | APT1 inhibitor | Used to resolve individual APT contributions | nih.gov |

| ML349 | APT2 inhibitor | Used to resolve individual APT contributions | nih.gov |

Research into H-Ras Depalmitoylation Mechanisms and Related Signaling Pathways

The small GTPase H-Ras is a well-studied example of a protein that undergoes dynamic palmitoylation, which is critical for its membrane localization and signaling function nih.govresearchgate.netjneurosci.orgliverpool.ac.uk. The depalmitoylation of H-Ras is mediated by specific thioesterases. This compound has been shown to inhibit the depalmitoylation of H-Ras in cells, highlighting the involvement of HDFP-sensitive enzymes in this process caymanchem.comliverpool.ac.uk. Research using inhibitors like HDFP, alongside genetic approaches, has contributed to understanding the enzymes responsible for H-Ras depalmitoylation and how this dynamic modification regulates H-Ras trafficking and downstream signaling pathways jneurosci.orgresearchgate.netjneurosci.orgliverpool.ac.uk.

Table 3: Effect of this compound on H-Ras Depalmitoylation

| Compound | Effect on H-Ras Depalmitoylation | Cellular Context | Source |

| This compound | Inhibits depalmitoylation | HEK293 cells | caymanchem.com |

| Hexadecylfluorophosphonate (HDFP) | Blocks depalmitoylation | Ras GTPases | jneurosci.orgjneurosci.org |

Contribution to the Understanding of Endocannabinoid System Regulation

The endocannabinoid system (ECS) is a complex lipid signaling network involved in regulating numerous physiological processes. Key components of the ECS include the endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL) frontiersin.orgwikipedia.orgwikipedia.orgnih.gov. FAAH is the primary enzyme that hydrolyzes AEA, while MAGL is the main enzyme degrading 2-AG in the nervous system wikipedia.org.

This compound has been identified as an inhibitor of several lipases, including FAAH nih.gov. By inhibiting FAAH, this compound can interfere with the normal metabolic breakdown of anandamide, potentially leading to elevated levels of this endocannabinoid. While this compound is noted for its non-selective inhibition across a range of serine hydrolases wikidata.org, its activity against FAAH highlights its potential as a tool to modulate endocannabinoid tone in research settings. The use of inhibitors targeting endocannabinoid metabolic enzymes is a common strategy to study the physiological roles of AEA and 2-AG and to understand how their regulated levels influence cellular signaling and physiological outcomes wikipedia.orgwikipedia.orgsigmaaldrich.com. Research employing inhibitors with varying degrees of selectivity, including broad-spectrum agents like certain fluorophosphonates, helps to dissect the contributions of different enzymes to endocannabinoid metabolism and the broader lipid signaling landscape.

Development of Targeted Chemical Tools for Proteomic and Enzymology Studies

This compound and related fluorophosphonate compounds serve as valuable chemical tools in proteomics and enzymology, particularly through their application in activity-based protein profiling (ABPP). ABPP is a functional proteomic technique that uses chemical probes to profile the activity state of enzyme families directly in biological samples wikipedia.orgiu.edufrontiersin.org. Fluorophosphonate-based probes, including hexadecylfluorophosphonate (HDFP), a compound structurally related to this compound, are widely used in ABPP to target the active site serine residues of serine hydrolases frontiersin.org.

In ABPP, a probe molecule containing a reactive group (like the fluorophosphonate in this compound), a tag for detection or enrichment, and sometimes a binding group for selectivity, covalently modifies active enzymes. This allows for the visualization, identification, and quantification of active enzymes within a complex proteome iu.edu. This compound's ability to inhibit a range of serine hydrolases wikidata.org makes it a tool for broadly profiling the activity of this enzyme class in biological lysates or cells. By reacting with the active site serine, this compound can label these enzymes, enabling their subsequent analysis through techniques such as gel electrophoresis or mass spectrometry (ABPP-MS) frontiersin.org. This provides insights into the functional state of serine hydrolases under different biological conditions or in response to various stimuli.

While Ethyl Hexadecylfluorophosphonate itself is characterized by its non-selective inhibition of numerous serine hydrolases wikidata.org, the development of selective chemical tools is a critical aspect of chemical biology research. Achieving selectivity allows researchers to target individual enzymes within a large and functionally diverse family, thereby enabling the dissection of specific enzyme functions and pathways.

The design of selective enzyme inhibitors and probes, including analogs of compounds like this compound, typically involves modifying the chemical structure to enhance affinity and reactivity towards a particular target enzyme while minimizing off-target interactions. For serine hydrolases, this can involve tailoring the size, shape, and electronic properties of the inhibitor to fit the unique architecture of the target enzyme's active site and surrounding regions. Although specific research detailing the design of selective Ethyl Hexadecylfluorophosphonate analogs was not prominently found in the search results, the broader field of developing selective inhibitors for serine hydrolases, including those in the endocannabinoid system like FAAH and MAGL, is an active area of research wikipedia.org. The challenges posed by the promiscuity of broad-spectrum probes like this compound underscore the importance of rational design strategies to create analogs with improved selectivity for specific enzymes, which would represent more refined tools for targeted biological investigations.

High-throughput screening (HTS) is a widely used approach in drug discovery and chemical biology to rapidly assess large libraries of compounds for their ability to modulate a biological target, such as inhibiting enzyme activity. The integration of chemical tools like activity-based probes into HTS platforms has significantly enhanced the efficiency and effectiveness of discovering novel enzyme inhibitors.

Given that this compound and related fluorophosphonates are used as probes in ABPP to assess serine hydrolase activity and identify inhibitors frontiersin.org, methodologies incorporating these probes can be adapted for HTS. High-throughput compatible ABPP (ABPP-HT) allows for the rapid profiling of enzyme inhibition by numerous compounds in parallel. In an HTS format utilizing this compound or a similar probe, compounds from a library can be screened for their ability to block the probe's binding to target serine hydrolases. Compounds that prevent probe labeling are potential inhibitors of those enzymes. This approach can provide valuable information on compound potency and selectivity across the profiled enzyme panel in a single experiment. The ability to quickly screen large numbers of compounds using such probe-based HTS platforms accelerates the identification of lead compounds for further development as selective enzyme inhibitors, which can then be used as targeted chemical tools or potential therapeutic agents.

Future Directions and Emerging Research Avenues for Ethyl Hexadecylfluorophosphonate

Exploration of Structure-Activity Relationships for Fine-Tuned Enzyme Selectivity

A significant future direction involves a detailed exploration of the structure-activity relationships (SAR) of Ethyl HDFP and its analogs. Understanding how modifications to the hexadecyl chain, the ethyl ester, or the fluorophosphonate group influence inhibitory potency and selectivity towards specific enzymes is crucial. gardp.org This involves synthesizing a library of related fluorophosphonates with systematic structural variations and evaluating their activity against a diverse panel of enzymes, particularly within the serine hydrolase family, which are known targets for fluorophosphonates. frontiersin.orgresearchgate.netnih.gov

By correlating structural changes with observed enzymatic inhibition profiles, researchers can identify key molecular determinants of selectivity. This knowledge can then be applied to design and synthesize new fluorophosphonate derivatives with fine-tuned specificity for desired enzyme targets, minimizing off-target effects. frontiersin.orggardp.org This approach is essential for developing these compounds into more precise tools for biological research and potentially as leads for therapeutic development.

Integration with Advanced Imaging Techniques for Spatiotemporal Enzyme Activity Mapping

Integrating this compound-based probes with advanced imaging techniques represents a promising avenue for spatiotemporal mapping of enzyme activity in living systems. While traditional methods can quantify enzyme activity in homogenized samples, visualizing activity in real-time within complex biological environments provides invaluable insights into cellular processes and disease states. rsc.orgnih.govd-nb.info

Future research could focus on conjugating this compound or its selective analogs to various reporter groups, such as fluorescent dyes, acs.orgnih.gov paramagnetic tags for MRI or EPR imaging, rsc.orgwvu.edu or isotopes for mass spectrometry imaging (MSI). d-nb.infonih.gov These probes would ideally be designed to become detectable or change their signal upon covalent modification by the target enzyme. rsc.org This would allow researchers to visualize the location, timing, and level of specific enzyme activity in cells, tissues, or even in vivo. rsc.orgnih.govnih.gov Challenges include developing probes with appropriate cell permeability, low background signal, and high sensitivity and specificity for the target enzyme in a complex biological milieu. rsc.orgrsc.org

Development of Next-Generation Chemical Probes Based on the Ethyl Hexadecylfluorophosphonate Scaffold

The this compound scaffold serves as a valuable starting point for developing next-generation chemical probes. These probes are designed to covalently interact with enzymes, allowing for their identification, visualization, and functional characterization within complex biological systems. frontiersin.orgnih.govplos.org Future development will focus on creating probes with enhanced properties, such as improved selectivity, cell permeability, and the incorporation of bioorthogonal handles for subsequent conjugation. nih.govnih.gov

This involves appending functional groups like alkynes or azides to the fluorophosphonate scaffold. researchgate.netnih.govlongdom.orgnih.gov These handles allow for "click chemistry" reactions, enabling the attachment of reporter tags (e.g., fluorophores, biotin) or affinity handles after the probe has labeled its enzymatic target in a biological sample. researchgate.netlongdom.orgnih.gov This modular approach facilitates downstream analysis, such as activity-based protein profiling (ABPP) using gel electrophoresis or mass spectrometry, to identify the specific proteins targeted by the probe. researchgate.netnih.govnih.gov Developing probes with tailored reactivity and improved signal-to-noise ratios will be critical for advancing chemical biology studies. nih.gov

Contribution to Mechanistic Enzymology and Rational Design of Chemical Biology Tools

This compound and its derivatives are valuable tools for advancing mechanistic enzymology. As covalent inhibitors, they can trap enzyme-inhibitor intermediates, providing insights into the catalytic mechanisms of target enzymes. unimelb.edu.au Future research will utilize these compounds, potentially in conjunction with structural techniques like X-ray crystallography or cryo-EM, to elucidate the precise molecular interactions between the inhibitor and the enzyme active site. unimelb.edu.aunih.gov

Understanding the mechanism of inhibition at a molecular level is crucial for the rational design of more potent and selective chemical biology tools and potential therapeutic agents. unimelb.edu.aunih.gov By studying how variations in the fluorophosphonate structure affect binding kinetics and the nature of the covalent adduct, researchers can gain a deeper understanding of enzyme function and inhibition. This knowledge can inform the design of not only improved fluorophosphonate probes but also entirely new classes of enzyme inhibitors. nih.gov

Novel Synthetic Routes and Sustainable Production Methods for Related Fluorophosphonates

Developing novel and sustainable synthetic routes for Ethyl Hexadecylfluorophosphonate and related fluorophosphonates is an important future direction. Traditional synthesis of organophosphorus fluorides can involve hazardous reagents and conditions. nih.gov Research into greener and more efficient synthetic methodologies is necessary to facilitate the broader application of these compounds in research and potentially in industrial settings. nih.govfrontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.